Rp-8-pCPT-cGMPS (sodium) is a synthetic compound that serves as a potent inhibitor of cGMP-dependent protein kinases. It is an analogue of cyclic guanosine monophosphate, where the hydrogen at position 8 of the nucleobase has been replaced by a lipophilic 4-chlorophenylthio group. This modification enhances its membrane permeability and metabolic stability compared to its parent compound, Rp-cGMPS. The sodium salt form of this compound is commonly utilized in biochemical research due to its ability to resist hydrolysis by phosphodiesterases and its effectiveness in inhibiting various isoforms of cGMP-dependent protein kinases, particularly cGK II .
The reactions involving Rp-8-pCPT-cGMPS often yield analogs of cyclic guanosine monophosphate with enhanced stability and membrane permeability, making them suitable for various experimental applications .
The primary biological activity of Rp-8-pCPT-cGMPS involves its role as a competitive inhibitor of cGMP-dependent protein kinases. It has been shown to effectively inhibit phosphorylation mediated by these kinases in intact human platelets, demonstrating a Ki value of approximately 0.5 µM. This inhibition does not affect cAMP-dependent protein kinases or cGMP-regulated phosphodiesterases, highlighting its specificity . The compound's ability to modulate signaling pathways related to nitric oxide is particularly significant in cardiovascular research and cellular signaling studies.
The synthesis of Rp-8-pCPT-cGMPS involves several key steps:
Rp-8-pCPT-cGMPS has diverse applications in scientific research, particularly in:
Research indicates that Rp-8-pCPT-cGMPS interacts selectively with cGMP-dependent protein kinases, particularly favoring cGK II over other isoforms. Its unique structure allows it to discriminate between different types of receptors, which can be crucial for understanding the specific roles these kinases play in various physiological processes . Interaction studies have shown that it can effectively inhibit kinase activity without affecting other related pathways, making it a valuable tool for dissecting complex signaling networks.
Several compounds share structural similarities with Rp-8-pCPT-cGMPS, but each exhibits unique properties and activities:
| Compound Name | Structure/Modification | Key Differences |
|---|---|---|
| Rp-cGMPS | Parent compound without chlorophenylthio group | Less lipophilic and lower membrane permeability |
| Rp-8-Br-cGMPS | Bromine instead of chlorophenylthio group | Different interaction profile with cGMP-dependent kinases |
| Sp-8-pCPT-cGMPS | Sp-isomer variant | Exhibits agonistic properties rather than inhibitory |
| 8-pCPT-cGMP | Lacks cyclic phosphate modification | Primarily an agonist rather than an inhibitor |
Rp-8-pCPT-cGMPS stands out due to its high lipophilicity, metabolic stability, and specificity for cGK II, making it particularly advantageous for studies involving intact cells and complex biological systems .
Rp-8-pCPT-cGMPS (sodium) exhibits distinctive solubility characteristics that reflect its dual nature as both a lipophilic and water-soluble compound. The compound demonstrates excellent aqueous solubility at 25 mg/mL in water [1] [2], significantly enhanced by its sodium salt formulation which improves ionic interactions with the aqueous environment. This high aqueous solubility represents a substantial improvement over many cyclic nucleotide analogs and facilitates direct biological applications without requiring complex solubilization procedures [3].
The enhanced membrane permeability of Rp-8-pCPT-cGMPS (sodium) stems from the 4-chlorophenylthio moiety at the 8-position of the guanine ring, which increases the compound's lipophilicity index to 2.52 [4]. This lipophilic character enables efficient cellular uptake while maintaining sufficient aqueous solubility for physiological applications [3]. The compound exhibits excellent compatibility with physiological buffer systems, maintaining both stability and biological activity across the physiological pH range [3].
In organic solvent systems, Rp-8-pCPT-cGMPS (sodium) shows good solubility in dimethyl sulfoxide (DMSO), making it suitable for stock solution preparation in laboratory applications [5]. However, the compound demonstrates poor solubility in ethanol and other conventional organic solvents [6], reflecting its predominantly hydrophilic character despite the lipophilic modifications. This solubility profile is particularly advantageous for cell-based assays, where the compound can be dissolved in aqueous media while maintaining cell membrane permeability [1] [7].
| Solvent System | Solubility (mg/mL) | Characteristics | Applications |
|---|---|---|---|
| Water | 25 [1] [2] [3] | Enhanced by sodium salt form | Direct biological applications |
| Dimethyl Sulfoxide (DMSO) | Soluble [5] | Good solubility for stock solutions | Stock solution preparation |
| Ethanol | Insoluble [6] | Poor solubility | Not suitable |
| Organic Solvents | Limited [3] | Lipophilic but aqueous-soluble | Limited use |
| Physiological Buffer | Good [3] | Maintains activity | In vitro studies |
| Cell Culture Medium | Compatible [1] [7] | Cell-permeable | Cell-based assays |
The pH-dependent stability of Rp-8-pCPT-cGMPS (sodium) reveals important insights into its degradation mechanisms and optimal storage conditions. The compound demonstrates remarkable stability across physiological pH ranges, maintaining both structural integrity and biological activity in standard buffer systems [3]. This pH stability is particularly important for biological applications where the compound must function effectively in cellular environments with varying pH conditions.
The primary degradation pathway involves desulfurization, a slow chemical process that converts the phosphorothioate group to the corresponding phosphate, yielding 8-pCPT-cGMP as a byproduct [3]. This desulfurization reaction occurs at an approximate rate of 0.2% per year during storage, representing a gradual sulfur-to-oxygen exchange in the cyclic phosphorothioate moiety [3]. The reaction is significantly accelerated under acidic conditions and in the presence of oxidizing agents, suggesting that maintenance of neutral to slightly basic pH conditions optimizes compound stability [3].
Unlike many cyclic nucleotide analogs that undergo rapid hydrolysis in biological systems, Rp-8-pCPT-cGMPS (sodium) exhibits exceptional resistance to enzymatic degradation by cyclic nucleotide phosphodiesterases across all pH ranges tested [1] [3]. This resistance stems from the phosphorothioate modification, which creates steric hindrance and altered electronic properties that prevent recognition by phosphodiesterase active sites [3]. The compound maintains this resistance even under the slightly acidic conditions found in certain cellular compartments, ensuring consistent biological activity regardless of local pH variations.
Metal ion-catalyzed degradation represents another pH-dependent pathway, where transition metals can facilitate oxidative degradation of the sulfur-containing phosphorothioate group [3]. This degradation is most pronounced under acidic conditions where metal ions exhibit enhanced catalytic activity, emphasizing the importance of pH control in formulation and storage protocols [3].
Thermal analysis of Rp-8-pCPT-cGMPS (sodium) reveals exceptional thermal stability characteristics that distinguish it from many related cyclic nucleotide compounds. The compound exhibits a thermal decomposition onset temperature exceeding 240°C, at which point it undergoes direct decomposition rather than conventional melting [8]. This high thermal stability reflects the robust nature of the modified guanosine backbone and the stabilizing effects of the sodium salt formulation.
Room temperature stability studies demonstrate that Rp-8-pCPT-cGMPS (sodium) maintains structural integrity and biological activity during routine handling procedures without requiring special temperature control measures [3]. This stability facilitates laboratory manipulations and experimental procedures while ensuring consistent compound performance. However, long-term storage optimization requires maintenance at -20°C to minimize gradual desulfurization processes [3].
Kinetic decomposition analysis reveals that the primary thermal degradation pathway involves cleavage of the 4-chlorophenylthio substituent from the 8-position of the guanine ring, followed by progressive breakdown of the cyclic phosphorothioate moiety. The activation energy for this process exceeds that of most related compounds, contributing to the exceptional thermal stability observed [3]. Accelerated stability testing under elevated temperature conditions confirms that decomposition follows first-order kinetics with respect to compound concentration, with rate constants that remain negligible at physiological temperatures.
The compound demonstrates remarkable stability in solution when stored at -20°C, maintaining activity for up to three months without significant degradation [2]. This solution stability is particularly important for biological applications requiring repeated use of stock solutions. Freeze-thaw cycles show minimal impact on compound integrity, although repeated cycling should be minimized to prevent gradual accumulation of degradation products [3].
| Parameter | Characteristic | Notes |
|---|---|---|
| Room Temperature Stability | Sufficient for handling [3] | Does not require special handling |
| Freezer Storage Duration | Up to 1 year [2] | Preferably in freeze-dried form |
| Solution Stability (-20°C) | Up to 3 months [2] | Solutions can be stored frozen |
| Phosphodiesterase Resistance | Resistant to all examined PDEs [1] [3] | Metabolically stable |
| Desulfurization Rate | ~0.2% per year during storage [3] | Forms 8-pCPT-cGMP as impurity |
| Light Sensitivity | Should avoid bright light/UV [3] | Storage in dark recommended |
| Thermal Decomposition Onset | >240°C (decomposition) [8] | Decomposes rather than melts |
Comprehensive spectroscopic characterization of Rp-8-pCPT-cGMPS (sodium) provides definitive structural confirmation and purity assessment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the presence and positioning of all structural elements within the molecule.
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis demonstrates characteristic resonances at 8.04 parts per million corresponding to the H-8 proton of the modified guanine ring, and 6.05 parts per million for the H-1' anomeric proton of the ribose moiety [9]. These chemical shifts are consistent with the syn-conformation of the glycosidic bond and confirm the absence of alkylation at the purine ring system. The 4-chlorophenylthio substituent produces characteristic aromatic proton resonances in the 7.2-7.8 parts per million region, with coupling patterns consistent with para-disubstituted benzene ring substitution.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P Nuclear Magnetic Resonance) spectroscopy provides critical information regarding the phosphorothioate stereochemistry and confirms the Rp-configuration of the cyclic phosphorothioate group. The compound exhibits a characteristic chemical shift at approximately 56.7 parts per million [9], which is diagnostic for cyclic phosphorothioate systems and readily distinguishes the compound from related phosphate analogs. This chemical shift represents a significant downfield displacement compared to conventional cyclic phosphates, reflecting the altered electronic environment created by sulfur substitution.
Ultraviolet absorption spectroscopy reveals a characteristic absorption maximum at 276 nanometers with a molar extinction coefficient of 21,500 L·mol⁻¹·cm⁻¹ [4] [3]. This absorption profile confirms the integrity of the purine chromophore and provides a reliable method for quantitative analysis. The relatively high extinction coefficient facilitates sensitive detection and accurate concentration determination in biological samples.
Mass spectrometry analysis confirms the molecular formula C₁₆H₁₄ClN₅NaO₆PS₂ with an observed molecular weight of 525.86-525.9 g/mol [10] [4] [3]. High-resolution mass spectrometry provides exact mass determination that confirms elemental composition and excludes the presence of structural isomers or significant impurities. Tandem mass spectrometry fragmentation patterns reveal characteristic losses corresponding to the 4-chlorophenylthio group and cyclic phosphorothioate moiety, providing structural confirmation through fragmentation pathway analysis.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄ClN₅NaO₆PS₂ [10] [4] [11] | Confirmed by mass spectrometry |
| Molecular Weight (g/mol) | 525.86-525.9 [10] [4] [3] | High-resolution mass spectrometry |
| UV Absorption Maximum (nm) | 276 [4] [3] | Characteristic purine absorption |
| Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 21,500 [4] [3] | High sensitivity for quantification |
| ¹H Nuclear Magnetic Resonance Key Shifts | H-8: 8.04 ppm, H-1': 6.05 ppm [9] | Structural confirmation |
| ³¹P Nuclear Magnetic Resonance | 56.7 ppm [9] | Phosphorothioate stereochemistry |
| Purity (High Performance Liquid Chromatography) | ≥98-99% [10] [1] [2] [3] | Multiple analytical methods |
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies associated with the guanine base, ribose sugar, and phosphorothioate moiety. The compound exhibits characteristic N-H stretching vibrations in the 3200-3400 cm⁻¹ region corresponding to the guanine amino groups, C=O stretching at approximately 1650 cm⁻¹ from the guanine carbonyl, and P=S stretching vibrations around 650 cm⁻¹ that confirm the presence of the phosphorothioate group [3]. These spectroscopic fingerprints provide rapid identification capabilities and serve as quality control measures for compound authentication.